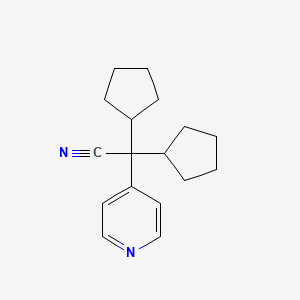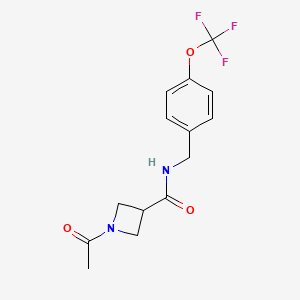
4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol is a complex organic compound with a unique structure that combines a pyridine ring, a dimethylamino group, and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol typically involves multiple steps, starting with the preparation of the pyridine derivative The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the formation of the tetrahydrofuran ring via cyclization
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyridine ring may produce a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-2-ol: Similar structure but with the hydroxyl group at the 2-position.
4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The unique combination of the pyridine ring, dimethylamino group, and tetrahydrofuran ring in 4-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)tetrahydrofuran-3-ol provides distinct chemical and biological properties that differentiate it from similar compounds. Its specific interactions with molecular targets make it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-[[2-(dimethylamino)pyridin-4-yl]methylamino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-15(2)12-5-9(3-4-13-12)6-14-10-7-17-8-11(10)16/h3-5,10-11,14,16H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVIWMVKONAAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CNC2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2544708.png)
![2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2544712.png)

![3-(4-bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2544715.png)

![2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2544717.png)

![(3,4-dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2544720.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(thiophen-2-yl)cyclohexyl]methyl}ethanediamide](/img/structure/B2544722.png)



